molecular formula C6H3NOS B1293595 alpha-Oxothiophen-2-acetonitrile CAS No. 6007-78-9

alpha-Oxothiophen-2-acetonitrile

Cat. No.: B1293595
CAS No.: 6007-78-9
M. Wt: 137.16 g/mol
InChI Key: IAKIUSDGUNAGEL-UHFFFAOYSA-N
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Preparation Methods

Alpha-Oxothiophen-2-acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-thenoyl chloride with potassium cyanide . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Another method involves the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring agents . Industrial production methods often employ similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of alpha-Oxothiophen-2-acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The specific molecular targets and pathways involved depend on the context of its application, whether in medicinal chemistry or material sciences .

Biological Activity

Alpha-Oxothiophen-2-acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse biological activities. The synthesis typically involves the reaction of thiophene derivatives with acetonitrile under specific conditions to yield the oxo-thiophene structure. The molecular formula is C₆H₄N₂OS, indicating the presence of a thiophene ring, a carbonyl group (oxo), and a nitrile functional group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting that this compound could serve as a potential lead for developing new antimicrobial agents .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae16
Bacillus subtilis64

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it was tested on human breast cancer cells (MCF-7) and showed an IC50 value of 25 µM after 48 hours of exposure. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase .

Neuroprotective Activity

Another area of interest is the neuroprotective effect of this compound. Research involving neuronal cell lines indicated that this compound could mitigate oxidative stress-induced damage. Specifically, it was found to reduce reactive oxygen species (ROS) levels and enhance cell viability in the presence of neurotoxic agents such as glutamate .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted to evaluate the antimicrobial properties of this compound against standard antibiotics. The results highlighted its superior efficacy against resistant strains, prompting further investigation into its mechanism of action.
  • Cytotoxicity Assessment : In a controlled experiment, MCF-7 cells treated with varying concentrations of this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis confirmed increased apoptosis rates correlated with higher concentrations of the compound .
  • Neuroprotection Study : A neuroprotection assay using SH-SY5Y neuronal cells demonstrated that treatment with this compound significantly reduced cell death caused by oxidative stress. The compound's ability to scavenge free radicals was quantified using DCFDA assays, showing a notable decrease in ROS levels .

Properties

IUPAC Name

thiophene-2-carbonyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NOS/c7-4-5(8)6-2-1-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKIUSDGUNAGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208796
Record name alpha-Oxothiophen-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-78-9
Record name α-Oxo-2-thiopheneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6007-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Oxothiophen-2-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006007789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Oxothiophen-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-oxothiophen-2-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A process for preparing thienylglyoxylic acid which comprises reacting thiophene carboxylic acid chloride with aqueous sodium cyanide in methylene chloride solvent and in the presence of a phase transfer catalyst to form thiophene carboxylic acid cyanide and then reacting said thiophene carboxylic acid cyanide with concentrated hydrochloric acid at a temperature and for a time sufficient to form thienylglyoxylic acid.
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Synthesis routes and methods II

Procedure details

A process for preparing thienylglyoxamide which comprises reacting thiophene carboxylic acid chloride with aqueous sodium cyanide in methylene chloride solvent and in the presence of a phase transfer catalyst to form thiophene carboxylic acid cyanide and reacting said thiophene carboxylic acid cyanide with concentrated hydrochloric acid at a temperature and for a time sufficient to form thienylglyoxamide.
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